3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione
Description
3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione is a brominated pyrrolidine-2,5-dione derivative characterized by a 3,5-dibromophenyl substituent at the 3-position and a methyl group at the 1-position of the heterocyclic core. The compound’s bromine substituents confer distinct electronic and steric properties, which may influence its reactivity, solubility, and intermolecular interactions compared to chlorinated or non-halogenated analogs .
Properties
IUPAC Name |
3-(3,5-dibromophenyl)-1-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-14-10(15)5-9(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLAMOBWLHCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001834 | |
| Record name | 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81199-24-8 | |
| Record name | 3,5-Dibromophenylsuccinic acid N-methylimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081199248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 3,5-dibromophenylsuccinic acid with N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The imide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding succinic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bioactive Diketopiperazine Derivatives
Compounds with pyrrolidine-2,5-dione or piperazine-2,5-dione cores are prevalent in bioactive natural products. For example:
- Antiviral Diketopiperazines: Marine-derived analogs such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) and albonoursin (Compound 7) exhibit anti-H1N1 activity with IC50 values of 28.9 ± 2.2 μM and 6.8 ± 1.5 μM, respectively . The target compound’s 3,5-dibromophenyl group introduces greater steric bulk and electronegativity compared to the benzylidene or isobutyl groups in these analogs.
Thermally Activated Delayed Fluorescence (TADF) Emitters
Maleimide-based TADF materials, such as AcMI (3,4-bis(4′-(9,9-dimethylacridin-10(9H)-yl)-[1,1′-biphenyl]-4-yl)-1-methylpyrrolidine-2,5-dione), utilize electron-deficient dione cores paired with electron-donating substituents for efficient triplet-to-singlet up-conversion . In contrast, the target compound’s brominated phenyl group may enhance electron-withdrawing effects but lacks the extended conjugation of AcMI’s biphenyl-acridine system. This difference likely limits its utility in optoelectronics, as TADF requires a balanced donor-acceptor configuration.
Agricultural Chemicals
Pesticidal diones such as procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) feature chlorinated aromatic rings and heterocyclic cores . However, the methyl group at the 1-position in the target compound differs from the bicyclic or oxazolidinedione structures in pesticides, likely altering its mode of action.
Key Structural and Functional Insights
- Substituent Diversity : The methyl group at the 1-position in the target compound distinguishes it from marine diketopiperazines (often N-methylated) and pesticidal diones (complex bicyclic substituents).
- Application Potential: While antiviral and TADF applications remain speculative, the compound’s structure aligns with bioactive and electronic material frameworks, warranting further empirical study.
Biological Activity
3-(3,5-Dibromophenyl)-1-methylpyrrolidine-2,5-dione, with the molecular formula C11H9Br2NO2 and a molecular weight of 347.003 g/mol, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves the reaction of 3,5-dibromophenylsuccinic acid with N-methylamine. The reaction is performed in an organic solvent such as dichloromethane or toluene, often using dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the imide bond . The compound's structure is characterized by the presence of bromine atoms and an N-methyl group, which contribute to its unique chemical properties.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-dione derivatives, indicating that compounds within this class can inhibit bacterial growth. For instance, a study identified pyrrolidine-2,3-dione derivatives as novel inhibitors targeting penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a significant pathogen associated with multidrug resistance . The compounds exhibited promising antibacterial activity with IC50 values ranging from 4 µM to >100 µM against PBP3, suggesting that structural modifications could enhance their efficacy.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 1 | <50 | PBP3 |
| Compound 2 | 4 ± 6 | PBP3 |
| Compound 3 | >100 | PBP3 |
These findings indicate that modifications to the pyrrolidine scaffold can lead to enhanced antibacterial activity against resistant strains.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological outcomes. For example, the inhibition of PBP3 disrupts bacterial cell wall synthesis, ultimately leading to cell lysis and death .
Case Studies
A notable case study involved the screening of a library of compounds derived from pyrrolidine-2,3-dione scaffolds. In this study, several compounds were identified as potent inhibitors of PBP3 with minimal cytotoxicity towards human cells. The structural features necessary for target inhibition included specific substituents on the pyrrolidine ring that enhance binding affinity .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Antibacterial against PBP3 |
| N-Methylsuccinimide | Structure | General organic synthesis |
| 3-(4-Bromophenyl)-1-methylpyrrolidine-2,5-dione | Structure | Limited antibacterial activity |
This table illustrates how structural variations influence biological activity and potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
